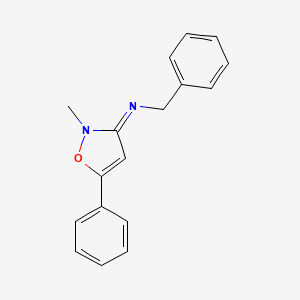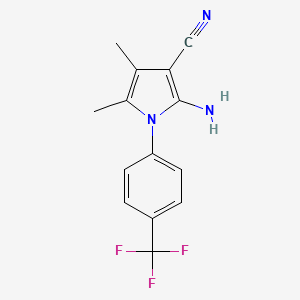
2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of amino, dimethyl, trifluoromethyl, and carbonitrile functional groups, making it a molecule of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 2-amino-1,3-thiazolium perchlorates with trifluoroacetylacetone in acetic acid. This reaction yields the desired compound with a trifluoromethyl group in the pyrimidine ring . The reaction conditions typically involve heating the reactants in acetic acid at elevated temperatures to facilitate the condensation process.
Análisis De Reacciones Químicas
2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile can be compared with other pyrrole derivatives, such as:
2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Amino-4,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity and applications.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C14H12F3N3 |
|---|---|
Peso molecular |
279.26 g/mol |
Nombre IUPAC |
2-amino-4,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H12F3N3/c1-8-9(2)20(13(19)12(8)7-18)11-5-3-10(4-6-11)14(15,16)17/h3-6H,19H2,1-2H3 |
Clave InChI |
GZFYOMOTEZMAGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



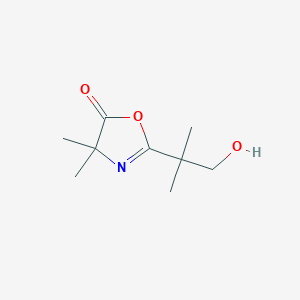
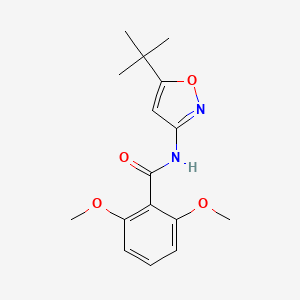
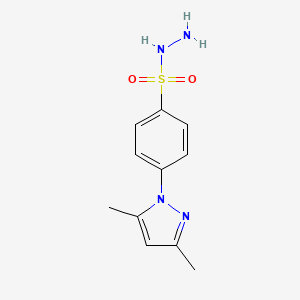
![Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-](/img/structure/B12890587.png)


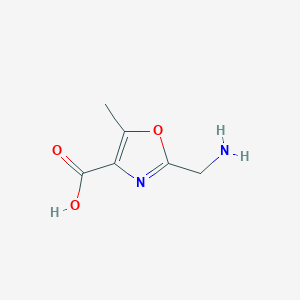
![1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12890611.png)
![2-(Difluoromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12890629.png)
![Di-tert-butyl(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890630.png)
